molecular formula C19H22N4O4S B12371749 Nlrp3-IN-19 CAS No. 2238819-65-1

Nlrp3-IN-19

Cat. No.: B12371749
CAS No.: 2238819-65-1
M. Wt: 402.5 g/mol
InChI Key: KWSGPJCQWZMUQM-UHFFFAOYSA-N
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Description

Nlrp3-IN-19 is a small molecule inhibitor that targets the Nod-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a crucial component of the innate immune system, responsible for the activation of inflammatory responses. By inhibiting the NLRP3 inflammasome, this compound has potential therapeutic applications in treating various inflammatory and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nlrp3-IN-19 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process includes purification steps such as crystallization, filtration, and chromatography to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Nlrp3-IN-19 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Nlrp3-IN-19 has a wide range of scientific research applications, including:

Mechanism of Action

Nlrp3-IN-19 exerts its effects by specifically targeting the NLRP3 protein, preventing its activation and subsequent assembly into the inflammasome complex. This inhibition blocks the downstream activation of caspase-1, which is responsible for the maturation and release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. By blocking this pathway, this compound reduces inflammation and mitigates the associated pathological effects .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to Nlrp3-IN-19 in their mechanism of action and therapeutic potential, including:

Uniqueness

This compound is unique in its specific binding affinity and selectivity for the NLRP3 protein, making it a valuable tool for studying the inflammasome’s role in various diseases. Its distinct chemical structure and pharmacokinetic properties also contribute to its effectiveness and potential as a therapeutic agent .

Properties

CAS No.

2238819-65-1

Molecular Formula

C19H22N4O4S

Molecular Weight

402.5 g/mol

IUPAC Name

1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylsulfonyl)-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea

InChI

InChI=1S/C19H22N4O4S/c24-19(22-28(25,26)16-11-20-23-8-3-9-27-18(16)23)21-17-14-6-1-4-12(14)10-13-5-2-7-15(13)17/h10-11H,1-9H2,(H2,21,22,24)

InChI Key

KWSGPJCQWZMUQM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)NS(=O)(=O)C4=C5N(CCCO5)N=C4

Origin of Product

United States

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